N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide
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Overview
Description
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide typically involves a multi-step process. One common method starts with the preparation of the benzoxazole core by condensing 2-aminophenol with an appropriate aldehyde under acidic conditions . The resulting benzoxazole derivative is then subjected to further functionalization to introduce the benzothiophene and carboxamide groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzoxazole derivatives .
Scientific Research Applications
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of optical brighteners and fluorescent dyes.
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The exact molecular pathways may involve the generation of reactive oxygen species and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Similar in structure but contain a nitrogen atom instead of oxygen.
Benzothiazole derivatives: Contain a sulfur atom instead of oxygen.
Benzofuran derivatives: Lack the nitrogen atom present in benzoxazole.
Uniqueness
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide is unique due to its specific combination of benzoxazole and benzothiophene moieties, which confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C23H14Cl2N2O2S |
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Molecular Weight |
453.3 g/mol |
IUPAC Name |
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C23H14Cl2N2O2S/c1-12-6-7-13(23-27-16-4-2-3-5-18(16)29-23)10-17(12)26-22(28)21-20(25)15-9-8-14(24)11-19(15)30-21/h2-11H,1H3,(H,26,28) |
InChI Key |
BQUSNIJYALTDDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=C(C5=C(S4)C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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